Synthesis and discovery of 2-Amino-4-methylbenzenethiol
Synthesis and discovery of 2-Amino-4-methylbenzenethiol
An In-depth Technical Guide to the Synthesis and Discovery of 2-Amino-4-methylbenzenethiol
Abstract
2-Amino-4-methylbenzenethiol is a substituted aminothiophenol, a class of compounds recognized for its utility as a versatile building block in synthetic chemistry. Aminothiophenols are crucial precursors for the synthesis of benzothiazoles, a heterocyclic scaffold found in a wide array of biologically active molecules and pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the logical synthetic pathways leading to 2-Amino-4-methylbenzenethiol, drawing upon established methodologies for structurally related isomers. We will explore the strategic considerations behind synthetic route selection, detail robust experimental protocols, and present the necessary characterization and safety data. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of the synthesis of this important intermediate.
Introduction and Strategic Overview
The synthesis of specifically substituted aminothiophenols like 2-Amino-4-methylbenzenethiol is driven by the demand for novel benzothiazole derivatives in medicinal chemistry and agrochemicals.[2][3] While direct, published synthetic routes for this exact isomer are not extensively documented, its synthesis can be logically derived from well-established chemical transformations.
The most strategically sound and field-proven approach involves a two-stage process:
-
Formation of a Stable Intermediate: Synthesis of the corresponding benzothiazole, 2-amino-4-methylbenzothiazole. This compound is more stable and easier to handle than the target thiol, which is susceptible to oxidation.
-
Hydrolysis to the Target Thiol: Cleavage of the benzothiazole ring under basic conditions to yield the final 2-Amino-4-methylbenzenethiol.
This strategy offers high yields and a purifiable intermediate, which is critical for the synthesis of high-purity final products. This guide will focus on this robust pathway.
Physicochemical Properties and Characterization
A summary of the key physical and chemical properties for the parent compound, 2-aminothiophenol, and related isomers is presented below. These values provide a baseline for the expected properties of 2-Amino-4-methylbenzenethiol.
| Property | Value (for related compounds) | Source |
| Molecular Formula | C₇H₉NS | N/A |
| Molecular Weight | 139.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid/solid | [1][5] |
| Boiling Point | ~194-196 °C (for 2-methylbenzenethiol) | [5][6] |
| Melting Point | ~10-13 °C (for 2-methylbenzenethiol) | [5][6] |
| Density | ~1.054 g/mL at 25 °C (for 2-methylbenzenethiol) | [6] |
| Solubility | Soluble in organic solvents; low solubility in water | [1] |
Spectroscopic Data (Predicted/Analogous): Based on data for the closely related 2-amino-5-methylbenzenethiol, the following spectroscopic characteristics are anticipated[7]:
-
¹H NMR (in DMSO-d₆): Resonances would be expected in the aromatic region (δ 6.5-7.0 ppm), a singlet for the amine protons (NH₂) around δ 5.2 ppm, a singlet for the methyl group (CH₃) around δ 2.1 ppm, and a signal for the thiol proton (SH).
-
¹³C NMR (in DMSO-d₆): Aromatic carbons would appear in the δ 115-150 ppm range, with the methyl carbon appearing around δ 20 ppm.
Synthesis Methodology: A Two-Stage Approach
The most reliable pathway to synthesize 2-Amino-4-methylbenzenethiol proceeds through the 2-amino-4-methylbenzothiazole intermediate.
Stage 1: Synthesis of 2-Amino-4-methylbenzothiazole
This stage utilizes a classic cyclization reaction starting from o-tolylthiourea. The choice of o-toluidine as the initial precursor directly installs the required methyl group at the correct relative position.
Causality Behind Experimental Choices:
-
Starting Material: o-Toluidine is reacted with a thiocyanate salt (e.g., sodium or ammonium thiocyanate) to form the necessary o-tolylthiourea intermediate.[3][8][9]
-
Cyclization Agent: Chlorine or bromine is used as the oxidizing agent to facilitate the electrophilic cyclization of the thiourea.[8][9] The reaction involves the formation of a sulfenyl halide intermediate which is then attacked by the aromatic ring.
-
Solvent: An aprotic solvent like methylene chloride is chosen to prevent unwanted side reactions with the reactive chlorine and to avoid chlorination of the benzene ring.[8]
-
Temperature Control: The initial chlorination is conducted at low temperatures (-20°C to +15°C) to control the exothermic reaction and prevent over-chlorination or degradation.[8]
Caption: Stage 1: Synthesis of the benzothiazole intermediate.
Stage 2: Hydrolysis to 2-Amino-4-methylbenzenethiol
The stable benzothiazole intermediate is cleaved to yield the target thiol. This reaction is a nucleophilic cleavage of the thiazole ring.
Causality Behind Experimental Choices:
-
Reagent: A strong base, typically a concentrated solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used to hydrolyze the C-S bond within the benzothiazole ring.[7][9]
-
Conditions: The reaction requires elevated temperatures (reflux) to overcome the activation energy for ring opening.[7]
-
Workup: After hydrolysis, the reaction mixture contains the potassium or sodium salt of the thiophenol. Careful neutralization with a weak acid, such as acetic acid, is crucial.[7] Using a strong mineral acid could lead to side reactions or decomposition of the sensitive thiol product.[10] The target compound precipitates upon reaching a pH of around 6.
Caption: Stage 2: Hydrolysis to the final thiol product.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for closely related isomers and represent a robust method for laboratory-scale synthesis.[7][8][9]
Protocol 1: Synthesis of 2-Amino-4-methylbenzothiazole
Materials:
-
o-Tolylthiourea
-
Methylene chloride (CH₂Cl₂)
-
Chlorine (gas or in solution)
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Three-necked round-bottom flask, dropping funnel, gas inlet tube, magnetic stirrer, cooling bath.
Procedure:
-
Suspend o-tolylthiourea (1 equivalent) in methylene chloride (10-20 volumes) in the reaction flask.
-
Cool the suspension to a temperature between -5°C and 0°C using an appropriate cooling bath (e.g., ice-salt).
-
Slowly bubble chlorine gas (approx. 1.1 equivalents) through the stirred suspension. Alternatively, add a solution of chlorine in methylene chloride dropwise. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Slowly warm the mixture to room temperature. The product will be present as its hydrochloride salt.
-
Add water and then carefully basify the mixture with 10% NaOH solution until the pH is >10 to liberate the free amine.
-
Separate the organic layer. Extract the aqueous layer twice with methylene chloride.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-amino-4-methylbenzothiazole.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene.
Protocol 2: Synthesis of 2-Amino-4-methylbenzenethiol
Materials:
-
2-Amino-4-methylbenzothiazole
-
Potassium hydroxide (KOH)
-
Deionized water
-
Acetic acid (50% in water)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
In a round-bottom flask, combine 2-amino-4-methylbenzothiazole (1 equivalent) and a 10-fold molar excess of KOH in water (e.g., 10 mmol of benzothiazole in 20 mL of water with 100 mmol of KOH).[7]
-
Heat the mixture to reflux (approx. 120°C) with vigorous stirring.[7]
-
Maintain the reflux for 24 hours. The reaction progress can be monitored by TLC.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble scraps or side products.
-
Transfer the filtrate to a beaker and place it in an ice bath.
-
Slowly and with stirring, add 50% acetic acid dropwise to neutralize the solution. Monitor the pH carefully.
-
A precipitate will form as the solution approaches neutrality. Continue adding acid until the pH is approximately 6.[7]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove residual salts.
-
Dry the product under vacuum to yield 2-Amino-4-methylbenzenethiol as a light-colored solid.
Safety and Handling
Thiols and aminophenols require careful handling due to their potential toxicity and reactivity.
-
Toxicity: Aminothiophenols are harmful if swallowed, inhaled, or absorbed through the skin. They can cause severe skin and eye irritation.[11] All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity: Thiols are readily oxidized by air to form disulfides. It is advisable to store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to maintain its purity.
-
Odor: Thiols possess strong, unpleasant odors. Proper containment and quenching of waste with bleach are necessary.
-
Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Applications and Importance
2-Amino-4-methylbenzenethiol is a valuable intermediate primarily due to its role as a precursor to substituted benzothiazoles. This heterocyclic system is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide range of activities, including:
-
Antimicrobial and antifungal agents[2]
-
Antitumor and anticancer agents[2]
-
Anti-inflammatory compounds[2]
Furthermore, the parent compound of its precursor, 2-amino-4-methylbenzothiazole, is a key intermediate in the synthesis of the fungicide Tricyclazole, which is vital for protecting rice crops.[3] The availability of isomers like 2-Amino-4-methylbenzenethiol allows researchers to create novel analogues of these important compounds, potentially leading to the discovery of new drugs and agrochemicals with improved efficacy and safety profiles.
Conclusion
The synthesis of 2-Amino-4-methylbenzenethiol is best approached through a strategic, two-stage process involving the formation and subsequent hydrolysis of a stable 2-amino-4-methylbenzothiazole intermediate. This method, adapted from proven syntheses of related isomers, provides a reliable and scalable route to this valuable chemical building block. By understanding the chemical principles behind each step—from the selection of starting materials to the critical conditions of the final neutralization—researchers can confidently produce high-purity 2-Amino-4-methylbenzenethiol for application in drug discovery, medicinal chemistry, and materials science.
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